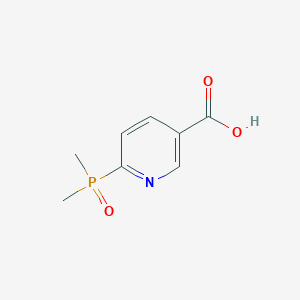

6-(Dimethylphosphoryl)nicotinic acid

Overview

Description

6-(Dimethylphosphoryl)nicotinic acid is a useful research compound. Its molecular formula is C8H10NO3P and its molecular weight is 199.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer and Hyperlipidemia Treatment

6-substituted nicotinic acid analogues, including 6-(Dimethylphosphoryl)nicotinic acid, demonstrate potent inhibitory activity against carbonic anhydrase III. This makes them potential candidates for treating hyperlipidemia and cancer management (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).

DNA Repair

Nicotinamide, a form of nicotinic acid, stimulates DNA repair in human lymphocytes when exposed to DNA damage, particularly effective at concentrations of 2 to 5 mM (Berger & Sikorski, 1980).

Atherosclerosis Treatment

Nicotinic acid reduces atherosclerosis progression in mice through activation of the GPR109A receptor on immune cells, offering potential anti-inflammatory effects for treating atherosclerosis and other diseases (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011).

Gene Expression in Insulin-Sensitive Tissues

Nicotinic acid alters gene expression in insulin-sensitive tissues through various mechanisms, which can cause both wanted and unwanted effects when used as a hypolipidemic agent (Choi et al., 2011).

Breast Cancer Research

Niacin and nicotinamide activate the G protein estrogen receptor (GPER) in breast cancer cells and cancer-associated fibroblasts, potentially promoting growth and migration in these cells (Santolla et al., 2014).

Microbial Enzyme Studies

Nicotinic acid dehydrogenase from Pseudomonas fluorescens TN5 is a membrane-bound enzyme linked to the cytochrome respiratory chain, catalyzing the formation of 6-hydroxynicotinic acid from nicotinic acid (Hurh, Yamane, & Nagasawa, 1994).

Enzyme Research

Nicotinic acid hydroxylase, a non-heme iron protein, catalyzes the reversible hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, contributing to understanding nicotinic acid metabolism (Holcenberg & Stadtman, 1969).

properties

IUPAC Name |

6-dimethylphosphorylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO3P/c1-13(2,12)7-4-3-6(5-9-7)8(10)11/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZXVSLFDGDNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Chloro-3-methylphenoxy)phenyl]methanamine;hydrochloride](/img/structure/B8140731.png)

![(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B8140733.png)

![Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8140765.png)